molecular formula C20H17BrN2O4S B322130 2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide

2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B322130
M. Wt: 461.3 g/mol
InChI Key: JQRSTLQCBDGGFH-UHFFFAOYSA-N
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Description

2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C20H17BrN2O4S. It is characterized by the presence of a bromine atom, a methoxyaniline group, and a sulfonylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of specialized equipment to handle the reagents and reaction conditions safely .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonylphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C20H17BrN2O4S/c1-27-16-10-6-15(7-11-16)23-28(25,26)17-12-8-14(9-13-17)22-20(24)18-4-2-3-5-19(18)21/h2-13,23H,1H3,(H,22,24)

InChI Key

JQRSTLQCBDGGFH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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